molecular formula C17H25N3O2 B3124496 N~3~-(tert-butyl)-N~2~-ethyl-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide CAS No. 318517-18-9

N~3~-(tert-butyl)-N~2~-ethyl-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide

Cat. No. B3124496
CAS RN: 318517-18-9
M. Wt: 303.4 g/mol
InChI Key: FSNBUJGVCQRPIW-UHFFFAOYSA-N
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Description

The compound “N~3~-(tert-butyl)-N~2~-ethyl-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide” is a complex organic molecule. It contains a isoquinoline backbone, which is a type of nitrogen-containing heterocycle . The presence of the tert-butyl and ethyl groups, along with the carboxamide functionality, suggests that this compound could have interesting chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of the isoquinoline ring and the various substituents. The isoquinoline ring is aromatic, which means it is planar and has a delocalized π electron system . The tert-butyl group is bulky and could potentially cause steric hindrance, affecting the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the isoquinoline ring, the tert-butyl group, and the carboxamide functionality. The isoquinoline ring could potentially undergo electrophilic aromatic substitution reactions . The tert-butyl group is quite unreactive, but could potentially be removed through deprotection reactions . The carboxamide functionality could participate in a variety of reactions, such as hydrolysis or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of the isoquinoline ring could potentially make the compound relatively stable and resistant to oxidation . The tert-butyl group could potentially increase the compound’s hydrophobicity .

Scientific Research Applications

Future Directions

Future research on this compound could involve exploring its potential biological activities, studying its reactivity, and developing methods for its synthesis .

properties

IUPAC Name

3-N-tert-butyl-2-N-ethyl-3,4-dihydro-1H-isoquinoline-2,3-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-5-18-16(22)20-11-13-9-7-6-8-12(13)10-14(20)15(21)19-17(2,3)4/h6-9,14H,5,10-11H2,1-4H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNBUJGVCQRPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CC2=CC=CC=C2CC1C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501140105
Record name N3-(1,1-Dimethylethyl)-N2-ethyl-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501140105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

318517-18-9
Record name N3-(1,1-Dimethylethyl)-N2-ethyl-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=318517-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N3-(1,1-Dimethylethyl)-N2-ethyl-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501140105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~3~-(tert-butyl)-N~2~-ethyl-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide
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N~3~-(tert-butyl)-N~2~-ethyl-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide
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N~3~-(tert-butyl)-N~2~-ethyl-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide
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N~3~-(tert-butyl)-N~2~-ethyl-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide
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N~3~-(tert-butyl)-N~2~-ethyl-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide
Reactant of Route 6
N~3~-(tert-butyl)-N~2~-ethyl-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide

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